

# 2-Chlorocinnamic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Chlorocinnamic acid

Cat. No.: B7723739

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## An In-depth Technical Guide to 2-Chlorocinnamic Acid

This guide provides a comprehensive overview of **2-Chlorocinnamic acid**, a compound of interest for researchers, scientists, and professionals in drug development. It details the chemical structure, nomenclature, physicochemical properties, and a method for its synthesis.

## **Chemical Structure and IUPAC Name**

**2-Chlorocinnamic acid** is an organic compound characterized by a benzene ring substituted with both a chlorine atom and a propenoic acid group.[1] The IUPAC name for the more common trans-isomer is (E)-3-(2-chlorophenyl)prop-2-enoic acid.[2] The cis-isomer is referred to as (Z)-**2-Chlorocinnamic acid**.[3][4]

Below is a visualization of the chemical structure of (E)-2-Chlorocinnamic acid.

Chemical structure of (E)-2-Chlorocinnamic acid.

## **Physicochemical Properties**

**2-Chlorocinnamic acid** typically appears as a white to light yellow crystalline solid.[5][6] It is sparingly soluble in water but demonstrates good solubility in various organic solvents such as ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[5][6]



Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <sub>2</sub>	[2][3][6][7]
Molecular Weight	182.60 g/mol	[2][3]
Melting Point	208-210 °C	[5]
Appearance	White to light yellow crystal powder	[5][6]
Solubility	Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, acetone	[5][6]
CAS Number	3752-25-8	[2][7]

## **Experimental Protocols**

Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids

A general method for the synthesis of cinnamic acids, including chlorinated derivatives, involves the reaction of an aromatic aldehyde with an aliphatic carboxylic acid in the presence of boron tribromide.[8]

#### Materials:

- Aromatic aldehyde (e.g., 2-chlorobenzaldehyde)
- Aliphatic carboxylic acid (e.g., anhydrous acetic acid)[8]
- Boron tribromide[8]
- Anhydrous benzene[8]
- 4-dimethylaminopyridine (4-DMAP)
- Pyridine (Py)



- N-methyl-2-pyrolidinone (NMP)
- 20% HCl solution[8]
- Ice[8]
- 100 mL three-necked Claisen flask[8]
- Mechanical stirrer[8]
- Thermometer[8]
- Water-cooled reflux condenser[8]

#### Procedure:

- Place the anhydrous aliphatic carboxylic acid in the three-necked Claisen flask.[8]
- Slowly add a solution of boron tribromide in anhydrous benzene to the flask over 30-40 minutes while stirring and cooling with ice.[8]
- Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C, allowing for the emission of hydrogen bromide.[8]
- Once gas emission ceases, a solution of triacetyl borate in acetic acid and benzene is formed.[8]
- The aromatic aldehyde, 4-DMAP, Py, and NMP are then added, and the mixture is refluxed at 180-190°C for 8-12 hours.[8]
- After the reaction, the filtrate is treated with a 20% HCl solution to adjust the pH to 1-2, which causes the cinnamic acid product to precipitate.[8]
- The mixture is stirred under ice cooling for 2-3 hours.[8]
- The product is then filtered, washed with cool water, and dried.[8]



This protocol provides a general framework. For the specific synthesis of **2-Chlorocinnamic acid**, 2-chlorobenzaldehyde would be used as the starting aromatic aldehyde. Another documented synthesis method involves the reaction of o-phthalaldehyde with malonic acid.[5]

## **Applications and Research Interest**

**2-Chlorocinnamic acid** and its derivatives are utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[6][9] Research has shown that it can act as an inhibitor of certain enzymes and has been studied for its effects on biological systems.[5][6] Its chemical structure, featuring a chlorine atom, influences its reactivity and potential interactions within biological pathways, making it a subject of interest in medicinal chemistry.[6]

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